![molecular formula C10H12Cl2O3S B13643253 2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride](/img/structure/B13643253.png)
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S and a molecular weight of 283.17 g/mol . This compound is known for its unique structure, which includes a chlorinated aromatic ring and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Chemischer Reaktionen
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those requiring sulfonamide or sulfonate functionalities.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, where sulfonyl groups enhance performance characteristics.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, used in similar substitution reactions but with different reactivity and selectivity profiles.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters, but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which combines a chlorinated aromatic ring with a sulfonyl chloride group, offering distinct reactivity and application potential .
Eigenschaften
Molekularformel |
C10H12Cl2O3S |
---|---|
Molekulargewicht |
283.17 g/mol |
IUPAC-Name |
2-(4-chloro-3-ethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-2-8-7-9(3-4-10(8)11)15-5-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
XCGCABAHVNSSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OCCS(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.